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Cat. No.: B15219873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iminothiolane, commonly known as Traut's Reagent, is a cyclic thioimidate of significant

interest in bioconjugation chemistry.[1][2] Its primary application lies in the thiolation of primary

amines, such as those on the side chains of lysine residues in proteins and peptides, thereby

introducing a reactive sulfhydryl group.[1] This modification is a cornerstone for various

applications, including the formation of protein-protein conjugates, antibody-drug conjugates

(ADCs), and the immobilization of proteins onto surfaces. A thorough understanding of its

spectroscopic properties is paramount for its effective utilization and characterization in these

advanced applications. This guide provides an in-depth overview of the spectroscopic

characteristics of 2-iminothiolane, detailed experimental protocols for its analysis, and a visual

representation of its fundamental reaction workflow.

Core Spectroscopic Data
The spectroscopic data for 2-iminothiolane hydrochloride are summarized below, providing a

quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-iminothiolane.

The proton NMR (¹H NMR) spectrum provides characteristic signals for the protons within the
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thiolane ring and the imino group.

Table 1: ¹H NMR Spectroscopic Data for 2-Iminothiolane Hydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.25 Triplet (t) 2H -CH₂-CH₂-S-

3.18 Multiplet (m) 2H -CH₂-S-

3.51 Triplet (t) 2H -CH₂-C=NH₂⁺-

12.38 Singlet (s) 2H -C=NH₂⁺-

Solvent: DMSO-d₆

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the 2-

iminothiolane molecule. The hydrochloride salt of 2-iminothiolane exhibits a characteristic

absorption maximum in the ultraviolet region.

Table 2: UV-Vis Spectroscopic Data for 2-Iminothiolane Hydrochloride

Wavelength (λmax)
Molar Extinction
Coefficient (ε)

Solvent

248 nm 8840 M⁻¹ cm⁻¹ 0.1N HCl

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of 2-iminothiolane and for

studying the structure of its derivatives. While detailed fragmentation spectra are not readily

available in the literature, the molecular weight of the free base and its hydrochloride salt are

well-established.

Table 3: Mass Spectrometry Data for 2-Iminothiolane
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Compound Chemical Formula Molecular Weight ( g/mol )

2-Iminothiolane (Free Base) C₄H₇NS 101.17

2-Iminothiolane Hydrochloride C₄H₈ClNS 137.63

Infrared (IR) Spectroscopy
Experimental Fourier-Transform Infrared (FTIR) spectra of 2-iminothiolane are not widely

published. However, the expected characteristic absorption bands can be predicted based on

its functional groups. These predictions are valuable for identifying the key structural features of

the molecule.

Table 4: Predicted FT-IR Absorption Bands for 2-Iminothiolane Hydrochloride

Wavenumber Range (cm⁻¹) Vibration Functional Group

3200-3000 N-H stretch Imine (-C=NH₂⁺)

2950-2850 C-H stretch Alkane (-CH₂-)

~1650 C=N stretch Imine (-C=N-)

1470-1430 C-H bend Alkane (-CH₂-)

~700 C-S stretch Thioether (-S-)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-iminothiolane are provided below.

These protocols are intended to serve as a guide for researchers and can be adapted based

on the specific instrumentation and experimental conditions.

¹H NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-iminothiolane hydrochloride in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32

scans).

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

Data Processing:

Perform Fourier transformation of the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50

ppm).

Integrate the signals to determine the relative number of protons.

FT-IR Spectroscopy Protocol
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of 2-

iminothiolane hydrochloride (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an

agate mortar and pestle. Grind the mixture to a fine powder.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or semi-transparent pellet.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum will show absorbance or transmittance as a

function of wavenumber. The background spectrum is automatically subtracted by the

instrument software.

Mass Spectrometry Protocol (for derivatives)
Sample Preparation: Dissolve the 2-iminothiolane derivative in a suitable solvent compatible

with the ionization technique (e.g., methanol, acetonitrile, or water). The concentration

should be in the low µM to nM range.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Data Acquisition:

Infuse the sample solution directly into the ESI source or spot it on a MALDI plate with a

suitable matrix.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation

temperature) to maximize the signal intensity and minimize fragmentation.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the

molecular weight of the derivative. Analyze the fragmentation pattern if tandem mass

spectrometry (MS/MS) is performed to gain further structural information.

Experimental Workflow and Signaling Pathways
2-Iminothiolane is not known to be involved in biological signaling pathways. Its primary role is

as a chemical tool for bioconjugation. The following diagram illustrates the experimental
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workflow for the reaction of 2-iminothiolane with a primary amine, a fundamental process in its

application.

Reaction Conditions
Product2-Iminothiolane

(Traut's Reagent)

pH 7-9
Aqueous Buffer

Molecule with
Primary Amine (R-NH₂)

Thiolated Molecule
(R-NH-C(=NH₂⁺)-C₄H₈-SH)

Ring Opening &
Amidine Formation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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